molecular formula C19H36O2 B12539748 Propyl hexadec-9-enoate CAS No. 143412-98-0

Propyl hexadec-9-enoate

Cat. No.: B12539748
CAS No.: 143412-98-0
M. Wt: 296.5 g/mol
InChI Key: NTVJSANKWWVPKI-UHFFFAOYSA-N
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Description

Propyl hexadec-9-enoate is an organic compound classified as an ester. It is derived from hexadec-9-enoic acid and propanol. This compound is part of a larger group of fatty acid esters, which are commonly found in various natural sources and have numerous industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl hexadec-9-enoate can be synthesized through the esterification of hexadec-9-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl hexadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the hexadec-9-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl hexadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of propyl hexadec-9-enoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release hexadec-9-enoic acid and propanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and its influence on membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and methanol.

    Ethyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and ethanol.

    Butyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and butanol.

Uniqueness

Propyl hexadec-9-enoate is unique due to its specific ester linkage with propanol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. These differences can influence its solubility, reactivity, and applications in various fields.

Properties

CAS No.

143412-98-0

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

propyl hexadec-9-enoate

InChI

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h9-10H,3-8,11-18H2,1-2H3

InChI Key

NTVJSANKWWVPKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCCC

Origin of Product

United States

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